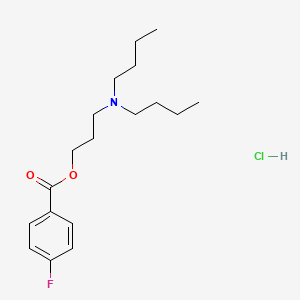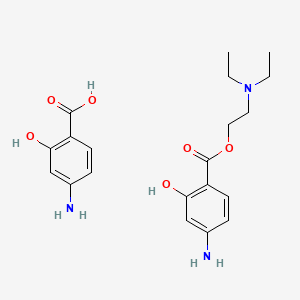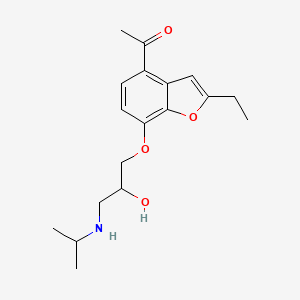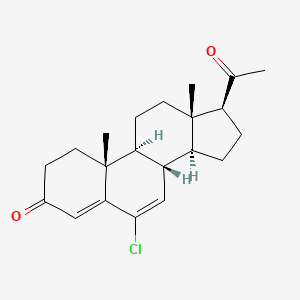![molecular formula C13H18ClNO2 B13735043 [2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate CAS No. 15942-48-0](/img/structure/B13735043.png)
[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a carbamate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate typically involves the reaction of 2-chloro-5-(2-methylbutan-2-yl)phenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound. The process involves the continuous mixing of reactants and the use of advanced monitoring systems to ensure product quality and yield.
化学反应分析
Types of Reactions
[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the production of pesticides and other agrochemicals.
作用机制
The mechanism of action of [2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate involves its interaction with specific molecular targets. The compound acts as an inhibitor of certain enzymes, disrupting their normal function. This inhibition is achieved through the binding of the carbamate group to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
相似化合物的比较
Similar Compounds
- [2-chloro-5-(2-methylbutan-2-yl)phenyl] N-ethylcarbamate
- [2-chloro-5-(2-methylbutan-2-yl)phenyl] N-propylcarbamate
- [2-chloro-5-(2-methylbutan-2-yl)phenyl] N-butylcarbamate
Uniqueness
Compared to its analogs, [2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate exhibits unique properties due to the presence of the methyl group in the carbamate moiety. This structural difference can influence its reactivity, binding affinity, and overall effectiveness in various applications.
属性
CAS 编号 |
15942-48-0 |
|---|---|
分子式 |
C13H18ClNO2 |
分子量 |
255.74 g/mol |
IUPAC 名称 |
[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H18ClNO2/c1-5-13(2,3)9-6-7-10(14)11(8-9)17-12(16)15-4/h6-8H,5H2,1-4H3,(H,15,16) |
InChI 键 |
BBRASQCNDLKYHM-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C1=CC(=C(C=C1)Cl)OC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[4-[3,5-bis[4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13734997.png)







![[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate](/img/structure/B13735049.png)
